N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, commonly known as AMG-510, is a small molecule inhibitor that targets the KRAS G12C mutation. KRAS is a protein that plays a crucial role in cell signaling and is mutated in many types of cancer. AMG-510 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves the reaction of 5-acetamido-2-methoxybenzoic acid with ethyl 3-oxobutanoate to form ethyl 2-(5-acetamido-2-methoxyphenyl)-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide.
Starting Materials
5-acetamido-2-methoxybenzoic acid, ethyl 3-oxobutanoate, hydrazine hydrate
Reaction
Step 1: 5-acetamido-2-methoxybenzoic acid is reacted with ethyl 3-oxobutanoate in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form ethyl 2-(5-acetamido-2-methoxyphenyl)-3-oxobutanoate., Step 2: Ethyl 2-(5-acetamido-2-methoxyphenyl)-3-oxobutanoate is then reacted with hydrazine hydrate in the presence of a base such as triethylamine to form N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide., Step 3: The product is purified by recrystallization or column chromatography.
Mécanisme D'action
The KRAS G12C mutation results in a change in the KRAS protein that makes it more susceptible to inhibition by small molecules. AMG-510 binds to the mutated KRAS protein and locks it in an inactive state, preventing it from signaling downstream pathways that promote cell growth and survival.
Effets Biochimiques Et Physiologiques
In preclinical studies, AMG-510 has been shown to inhibit the growth of KRAS G12C-mutant tumors and induce tumor regression. It has also been shown to be well-tolerated in animal models and has favorable pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AMG-510 is its selectivity for the KRAS G12C mutation, which allows for targeted inhibition of cancer cells while sparing normal cells. However, one limitation is that it may not be effective against tumors that do not harbor this specific mutation.
Orientations Futures
There are several potential future directions for the development of AMG-510 and other KRAS G12C inhibitors. These include combination therapy with other targeted agents or immunotherapy, exploration of alternative dosing schedules, and investigation of the role of KRAS G12C inhibition in the prevention of cancer metastasis.
In conclusion, AMG-510 is a promising small molecule inhibitor that targets the KRAS G12C mutation and has shown efficacy in preclinical studies. Its selective targeting of cancer cells and favorable pharmacokinetic properties make it a promising candidate for further development as a cancer therapy.
Applications De Recherche Scientifique
AMG-510 has been extensively studied in preclinical models of cancer, including lung, colon, and pancreatic cancer. It has been shown to selectively target the KRAS G12C mutation, which is present in approximately 14% of non-small cell lung cancer and 3-5% of other solid tumors. AMG-510 inhibits the activity of the mutated KRAS protein, leading to decreased cell proliferation and increased cell death.
Propriétés
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-5-21-10-13(17(20-21)25-6-2)16(23)19-14-9-12(18-11(3)22)7-8-15(14)24-4/h7-10H,5-6H2,1-4H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNHJFKMBMWOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.